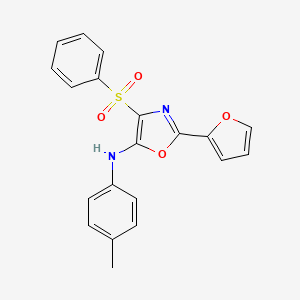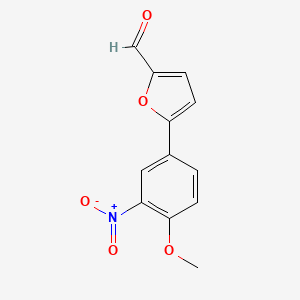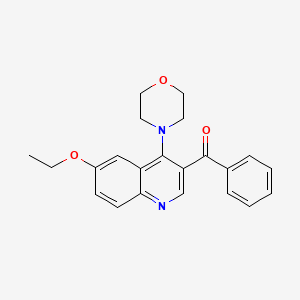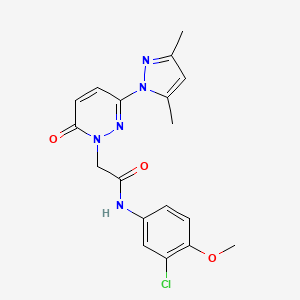
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine, also known as FSOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains a furan ring, a phenylsulfonyl group, and an oxazole ring.
Mecanismo De Acción
The mechanism of action of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is being investigated for its potential use as an HDAC inhibitor.
Biochemical and Physiological Effects:
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine is its potential use as a versatile tool in drug discovery and development. Its ability to inhibit HDACs and exhibit anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for the development of novel therapeutics. However, the limitations of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine include its low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine. One potential direction is the development of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine and its potential applications in drug discovery and development.
Métodos De Síntesis
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine can be synthesized through a multistep process that involves the reaction of 2-furylamine with p-toluenesulfonyl chloride to form 2-(furan-2-yl)-N-(p-tolyl)sulfonylamine. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the oxazole ring, resulting in the formation of 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine.
Aplicaciones Científicas De Investigación
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. 2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-14-9-11-15(12-10-14)21-19-20(22-18(26-19)17-8-5-13-25-17)27(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYJSLIONTPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/no-structure.png)

![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)



![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)